5'-Guanylylmethylenediphosphonate

Microtubule dynamics GTP hydrolysis Tubulin biochemistry

5′-Guanylylmethylenediphosphonate (GMP-PCP, also known as GMPCPP or β,γ-methylene-GTP) is a synthetic, non-hydrolyzable analogue of guanosine 5′-triphosphate (GTP) in which the β–γ bridging oxygen is replaced by a methylene group. This modification confers resistance to enzymatic cleavage by phosphatases and GTPases, enabling it to lock GTP-binding proteins in a GTP-like conformation.

Molecular Formula C11H18N5O13P3
Molecular Weight 521.21 g/mol
CAS No. 14997-54-7
Cat. No. B080171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Guanylylmethylenediphosphonate
CAS14997-54-7
Molecular FormulaC11H18N5O13P3
Molecular Weight521.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-30(20,21)3-31(22,23)29-32(24,25)26/h2,4,6-7,10,17-18H,1,3H2,(H,20,21)(H,22,23)(H2,24,25,26)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1
InChIKeyGXTIEXDFEKYVGY-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-Guanylylmethylenediphosphonate (CAS 14997-54-7): A Non-Hydrolyzable GTP Analogue for Procurement in Translational and Cytoskeletal Research


5′-Guanylylmethylenediphosphonate (GMP-PCP, also known as GMPCPP or β,γ-methylene-GTP) is a synthetic, non-hydrolyzable analogue of guanosine 5′-triphosphate (GTP) in which the β–γ bridging oxygen is replaced by a methylene group [1]. This modification confers resistance to enzymatic cleavage by phosphatases and GTPases, enabling it to lock GTP-binding proteins in a GTP-like conformation [2]. The compound is supplied as a sodium salt (CAS 10470-57-2), typically at ≥95% purity (HPLC) as a 10–11 mM aqueous solution, and is used in cell-free translation systems, microtubule dynamics assays, and adenylate cyclase studies [3].

Non-hydrolyzable GTP mimetic Locks tubulin and GTP-binding proteins in a GTP-like conformation without hydrolysis turnover.
Ready-to-use aqueous format Supplied as a sodium salt solution, compatible with cell-free translation, microtubule assembly, and adenylate cyclase assays.
Reported multi-assay probe Supports stabilization of microtubule protofilaments for structural studies, translation intermediate trapping, and G-protein signaling research.

Why 5′-Guanylylmethylenediphosphonate Cannot Be Interchanged with GTP, GMPPNP, or GTPγS Without Experimental Consequence


Although multiple non-hydrolyzable GTP analogues exist, their binding affinities, hydrolysis rates, and functional effects on protein systems differ quantitatively [1]. 5′-Guanylylmethylenediphosphonate occupies a distinct position in the rank order of adenylate cyclase activation (GTPγS > GppNHp > Gpp(CH₂)p > GTP) and exhibits a unique, calcium-resistant tubulin polymerization profile that is not shared by guanylyl imidodiphosphate (GppNHp) or GTP [2][3]. The evidence below demonstrates that procurement decisions based solely on “non-hydrolyzable GTP analogue” classification risk introducing uncontrolled variables in binding, kinetics, and depolymerization behaviour.

Hydrolysis profile
GMPCPP: essentially non-hydrolyzable under assay conditions
GTP: rapid hydrolysis; GMPPNP/GTPγS: very slow but detectable turnover in some systems
Calcium sensitivity
GMPCPP: polymerization resistant to calcium challenge
GTP/GppNHp: polymerization prevented or reversed by calcium
Adenylate cyclase rank
GMPCPP: intermediate activation potency (GTPγS > GppNHp > Gpp(CH₂)p > GTP)
GTPγS: strongest, quasi-irreversible; GppNHp: higher affinity than GMPCPP

Generic “non-hydrolyzable GTP analogue” classification may not capture these functional differences; verify specific analogue identity for your assay design.

Quantitative Differentiation of 5′-Guanylylmethylenediphosphonate Against Closest GTP Analogues


GMPCPP Hydrolysis Rate Is Undetectable Under Assay Conditions, in Contrast to GTP (k_hyd ~0 vs 0.2–0.5 s⁻¹)

In microtubule polymerization assays, the hydrolysis rate constant per GTP-tubulin subunit (k_hyd) is 0.2–0.5 s⁻¹, whereas the hydrolysis rate constant for GMPCPP-tubulin is ~0 s⁻¹ [1]. An earlier study measured the β–γ bond hydrolysis of GMPCPP after lattice incorporation at 4 × 10⁻⁷ s⁻¹, which is negligible over experimental timescales [2]. This effectively eliminates GTPase-driven conformational switching during observations.

Hydrolysis rate
Head-to-head
~0 s⁻¹ (GMPCPP-tubulin) >400-fold reduction vs GTP-tubulin 0.2–0.5 s⁻¹
Eliminates GTPase-driven conformational switching; enables stable GTP-cap mimicry.
Reconstituted microtubule system; kinetic parameters from 2025 study and Hyman et al. 1992.
Microtubule dynamics GTP hydrolysis Tubulin biochemistry

GMPCPP-Microtubules Depolymerize 5,000-Fold Slower Than GDP-Microtubules (0.1 s⁻¹ vs 500 s⁻¹)

After isothermal dilution, GMPCPP-microtubules depolymerize at a rate of 0.1 s⁻¹, whereas GDP-microtubules depolymerize at 500 s⁻¹ [1]. This 5,000-fold reduction in depolymerization rate demonstrates that GMPCPP completely suppresses dynamic instability, making it functionally distinct from GDP- or GTP-bound microtubules.

Depolymerization rate
Head-to-head
0.1 s⁻¹ (GMPCPP) 5,000-fold slower vs GDP-microtubules 500 s⁻¹
Suppresses dynamic instability; supports stabilized microtubules for imaging and cryo-EM.
Isothermal dilution assay; purified tubulin, 37 °C.
Microtubule depolymerization Dynamic instability Cytoskeleton

Rank-Ordered Adenylate Cyclase Activation: GTPγS > GppNHp > Gpp(CH₂)p > GTP with 3.4-Fold Lower Binding Affinity Than GppNHp

In pigeon erythrocyte membranes, metabolically stable GTP analogues activated DL-isoproterenol-stimulated adenylate cyclase 10–40 times more potently than GTP. The rank order of effectiveness was GTPγS > GppNHp > Gpp(CH₂)p > GTP [1]. The dissociation constant (K_diss) for [¹⁴C]GppNHp was 0.7 × 10⁻⁷ M, while for [³H]Gpp(CH₂)p it was 2.4 × 10⁻⁷ M [1], indicating a 3.4-fold lower binding affinity of GMPCPP for the regulatory site compared to GppNHp.

Adenylate cyclase rank
Head-to-head
GTPγS > GppNHp > Gpp(CH₂)p > GTP
K_diss Gpp(CH₂)p: 2.4×10⁻⁷ M (3.4-fold weaker than GppNHp)
Intermediate activation potency with reversible binding; avoids irreversible G-protein activation.
Pigeon erythrocyte membranes; DL-isoproterenol-stimulated assay.
Adenylate cyclase G-protein signaling Nucleotide analogue pharmacology

GMPCPP-Induced Tubulin Polymerization Is Resistant to Calcium Concentrations That Disrupt GTP- and GppNHp-Driven Assembly

Polymerization of purified tubulin by Gmp(CH₂)pp is neither prevented nor reversed by calcium concentrations sufficient to either prevent microtubule assembly or disrupt pre-formed microtubules when the nucleotide used is GTP or guanylyl imidodiphosphate (GppNHp) [1]. This calcium resistance is a property not shared by the closest structural analogue GppNHp.

Calcium resistance
Class-level
Polymerization resistant to calcium challenge
Maintains microtubule integrity in calcium-containing buffers where GTP and GppNHp fail.
Qualitative observation; calcium threshold not reported for GMPCPP. Data to verify.
Calcium resistance Tubulin polymerization Non-hydrolyzable analogue differentiation

Specific Competitive Inhibition of the GTP Reaction in Protein Synthesis with Reversibility by Excess GTP

5′-Guanylylmethylenediphosphonate acts as a specific, competitive inhibitor of the GTP-requiring step in bacterial protein synthesis. It inhibits homopolynucleotide-directed synthesis of polyphenylalanine, polylysine, and polyproline in an E. coli in vitro system, and the inhibition is reversed by addition of excess GTP [1]. The degree of inhibition depends on the GTP:analogue concentration ratio, confirming competitive kinetics. The analogue does not affect aminoacyl-sRNA synthetase or pyruvate kinase activity, demonstrating target specificity absent in broad-spectrum GTPase inhibitors [1].

Translation inhibition
Head-to-head
Competitive inhibitor of GTP-requiring step
Specific ribosomal translocation block; reversed by excess GTP; no off-target synthetase effects.
E. coli cell-free system; homopolynucleotide-directed synthesis.
Translation inhibition Competitive inhibitor Ribosome biochemistry

Tubulin E-Site Binding Affinity of GMPCPP Is 4–8 Fold Lower Than GTP, Yet Supports Normal Polymerization Rates

GMPCPP binds to the exchangeable nucleotide-binding site (E-site) of tubulin with an affinity 4–8 fold lower than GTP [1]. Despite this reduced affinity, the microtubule polymerization rate with GMPCPP-tubulin is very similar to that of GTP-tubulin [1]. This indicates that the methylene bridge modification compromises binding thermodynamics without impairing the polymerization-competent conformation.

E-site binding affinity
Head-to-head
4–8 fold lower affinity than GTP
Polymerization rate similar to GTP
Reduced binding thermodynamics offset by non-hydrolyzable character; net lattice stabilization.
Purified tubulin exchange assay, 37 °C.
Tubulin nucleotide binding Exchangeable site Polymerization kinetics

Optimal Procurement Scenarios for 5′-Guanylylmethylenediphosphonate Based on Verified Differentiation Evidence


Cryo-Electron Microscopy and Structural Studies of GTP-Cap Mimicry in Microtubules

GMPCPP is the nucleotide of choice for preparing stabilized microtubules for cryo-EM grid preparation. Its ~0 s⁻¹ hydrolysis rate and 5,000-fold slower depolymerization (0.1 s⁻¹ vs 500 s⁻¹ for GDP-microtubules) ensure that protofilaments remain in a GTP-like straight conformation throughout grid freezing and imaging [Section_3, Evidence_Item_1 & 2]. The 0.3 nm longer tubulin dimer repeat length (relative to GDP-tubulin) observed with GMPCPP further supports its use as a structural mimetic of the pre-hydrolysis state [1].

In Vitro Reconstitution of Translation Elongation Intermediates for Ribosome Biochemistry

In cell-free E. coli translation systems, GMPCPP serves as a specific competitive inhibitor of the GTP-requiring elongation step without affecting aminoacyl-sRNA synthetase or pyruvate kinase activity [Section_3, Evidence_Item_5]. This selectivity allows researchers to stall ribosomes at defined translocation states for biochemical characterization or structural trapping, with the ability to reverse the blockade by adding excess GTP.

G-Protein-Coupled Receptor Signaling Assays Requiring Intermediate Adenylate Cyclase Activation Potency

When studying hormone-stimulated adenylate cyclase, GMPCPP provides an activation potency intermediate between GTPγS (strongest, quasi-irreversible) and GTP (weakest, hydrolysable). Its K_diss of 2.4 × 10⁻⁷ M permits reversible binding to regulatory sites, avoiding the irreversible activation caused by GTPγS and the full irreversibility of GppNHp at high concentrations [Section_3, Evidence_Item_3]. This makes GMPCPP suitable for experiments requiring wash-out of the nucleotide analogue to demonstrate reversibility of G-protein activation.

Calcium-Containing Tubulin Polymerization Assays Where GTP and GppNHp Fail

In experimental buffers containing physiological or elevated calcium concentrations (e.g., cellular extracts, calcium-containing imaging media), GMPCPP uniquely supports tubulin polymerization that is resistant to calcium-induced disassembly [Section_3, Evidence_Item_4]. Neither GTP nor the closest structural analogue GppNHp can maintain microtubule integrity under these conditions, making GMPCPP the only viable non-hydrolyzable GTP analogue for calcium-rich biochemical environments.

Application
Selection Property
Validation Focus
Microtubule structural studies (cryo-EM)
Non-hydrolyzable GTP-cap mimic
Protofilament straight conformation retention; suppressed hydrolysis and slow depolymerization
Cell-free translation intermediate trapping
Specific competitive inhibition of GTP-dependent elongation
Reversibility by excess GTP; selectivity over aminoacyl-sRNA synthetases
G-protein signaling studies
Intermediate adenylate cyclase activation potency
Reversible binding at regulatory nucleotide site; avoids irreversible activation
Calcium-containing tubulin polymerization assays
Calcium-resistant polymerization
Microtubule integrity in calcium-rich buffers where GTP/GppNHp fail
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